molecular formula C10H12ClN3O B1448444 4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride CAS No. 1461709-33-0

4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride

Cat. No.: B1448444
CAS No.: 1461709-33-0
M. Wt: 225.67 g/mol
InChI Key: FQXFUNGGYGTBQW-UHFFFAOYSA-N
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Description

4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride is a chemical compound with significant potential in various scientific and industrial applications. This compound is characterized by its molecular structure, which includes a 3-methyl-1,2,4-oxadiazol-5-yl group attached to an aniline moiety, and it is often used in research and development due to its unique properties.

Biochemical Analysis

Biochemical Properties

4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with a variety of enzymes, including cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds . The interaction with these enzymes often involves the formation of hydrogen bonds and hydrophobic interactions, which can influence the enzyme’s activity and specificity. Additionally, this compound has been found to bind to certain proteins, such as albumin, affecting their transport and distribution within the body .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . By modulating this pathway, this compound can affect gene expression and cellular metabolism, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, studies have shown that this compound can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular redox balance .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the inhibition of specific enzymes, such as acetylcholinesterase, which plays a critical role in neurotransmission . The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and leading to increased neurotransmitter levels. Additionally, this compound has been shown to interact with DNA, causing changes in gene expression by altering transcription factor binding and chromatin structure .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride typically involves the reaction of 3-methyl-1,2,4-oxadiazole with an appropriate aniline derivative under specific conditions. One common method is the nucleophilic substitution reaction, where the oxadiazole group is introduced to the aniline moiety.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, often carried out in reactors designed to handle high temperatures and pressures. The process may also include purification steps to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: 4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or aldehydes, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

  • Medicine: Explored for its therapeutic potential in drug development, particularly in the treatment of diseases such as cancer and inflammation.

  • Industry: Utilized in the production of dyes, pigments, and other chemical products.

Comparison with Similar Compounds

  • 2-(1,2,4-oxadiazol-5-yl)anilines

  • Indole derivatives

Properties

IUPAC Name

4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O.ClH/c1-7-12-10(14-13-7)6-8-2-4-9(11)5-3-8;/h2-5H,6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXFUNGGYGTBQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CC2=CC=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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